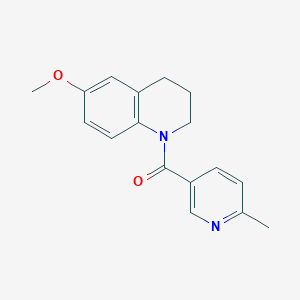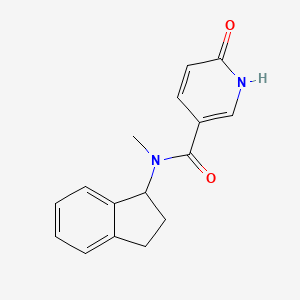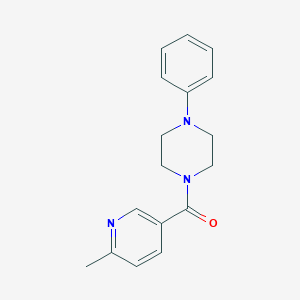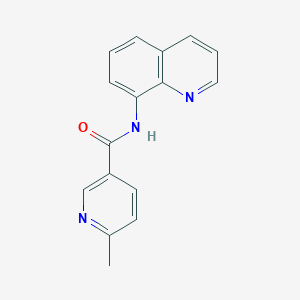
6-methyl-N-quinolin-8-ylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-N-quinolin-8-ylpyridine-3-carboxamide, also known as MQPA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. MQPA is a quinoline derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mécanisme D'action
6-methyl-N-quinolin-8-ylpyridine-3-carboxamide acts as a protease inhibitor by binding to the active site of the protease enzyme and preventing its activity. 6-methyl-N-quinolin-8-ylpyridine-3-carboxamide has been shown to inhibit the activity of various proteases, including thrombin and factor Xa, by forming a stable complex with the enzyme. The inhibition of protease activity by 6-methyl-N-quinolin-8-ylpyridine-3-carboxamide has been shown to have potential applications in the treatment of various diseases, including cancer and thrombotic disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of 6-methyl-N-quinolin-8-ylpyridine-3-carboxamide have been studied extensively. In vitro studies have shown that 6-methyl-N-quinolin-8-ylpyridine-3-carboxamide exhibits antitumor activity by inhibiting the activity of proteases involved in tumor growth and metastasis. 6-methyl-N-quinolin-8-ylpyridine-3-carboxamide has also been shown to inhibit blood coagulation by inhibiting the activity of thrombin and factor Xa. The inhibitory activity of 6-methyl-N-quinolin-8-ylpyridine-3-carboxamide against proteases has also been shown to have potential applications in the treatment of other diseases, including Alzheimer's disease and HIV.
Avantages Et Limitations Des Expériences En Laboratoire
6-methyl-N-quinolin-8-ylpyridine-3-carboxamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 6-methyl-N-quinolin-8-ylpyridine-3-carboxamide also has some limitations, including its potential toxicity and limited availability. Further studies are needed to determine the optimal conditions for the use of 6-methyl-N-quinolin-8-ylpyridine-3-carboxamide in lab experiments.
Orientations Futures
For research on 6-methyl-N-quinolin-8-ylpyridine-3-carboxamide include the synthesis of derivatives with improved activity against specific proteases, the investigation of its potential applications in the treatment of other diseases, and the optimization of its conditions for use in lab experiments.
In conclusion, 6-methyl-N-quinolin-8-ylpyridine-3-carboxamide is a quinoline derivative that has gained attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 6-methyl-N-quinolin-8-ylpyridine-3-carboxamide is needed to fully understand its potential applications and optimize its conditions for use in lab experiments.
Méthodes De Synthèse
6-methyl-N-quinolin-8-ylpyridine-3-carboxamide can be synthesized through various methods, including the reaction of 6-methylquinoline-8-carboxylic acid with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonia to yield 6-methyl-N-quinolin-8-ylpyridine-3-carboxamide. Other methods of synthesis include the reaction of 6-methylquinoline-8-carboxylic acid with 3-pyridyl isocyanate and the reaction of 6-methylquinoline-8-carboxylic acid with 3-pyridylcarbonyl chloride.
Applications De Recherche Scientifique
6-methyl-N-quinolin-8-ylpyridine-3-carboxamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 6-methyl-N-quinolin-8-ylpyridine-3-carboxamide has been shown to exhibit antitumor activity, and its derivatives have been synthesized for the treatment of cancer. In biochemistry, 6-methyl-N-quinolin-8-ylpyridine-3-carboxamide has been used as a protease inhibitor, and its inhibitory activity against various proteases has been studied. In pharmacology, 6-methyl-N-quinolin-8-ylpyridine-3-carboxamide has been shown to inhibit the activity of thrombin and factor Xa, which are involved in blood coagulation.
Propriétés
IUPAC Name |
6-methyl-N-quinolin-8-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11-7-8-13(10-18-11)16(20)19-14-6-2-4-12-5-3-9-17-15(12)14/h2-10H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLWJTUOXKRHDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-quinolin-8-ylpyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

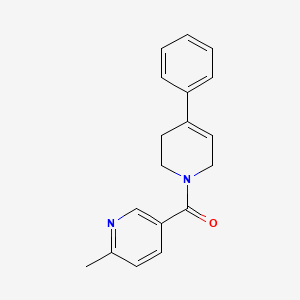
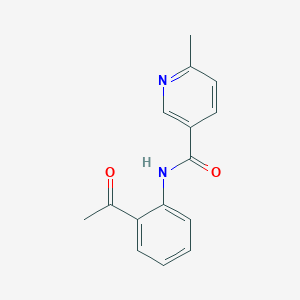
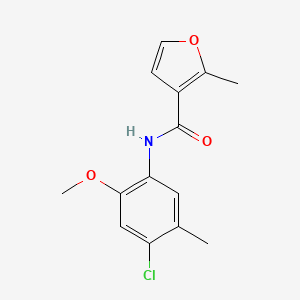
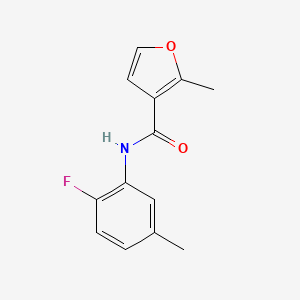
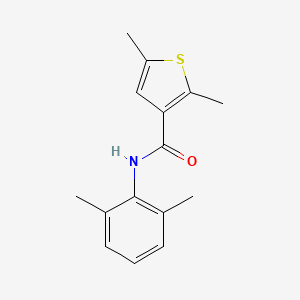
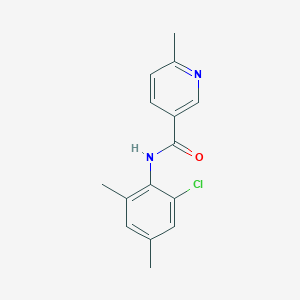
![1-propyl-3-[4-[6-(propylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458046.png)
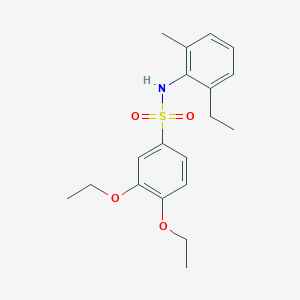
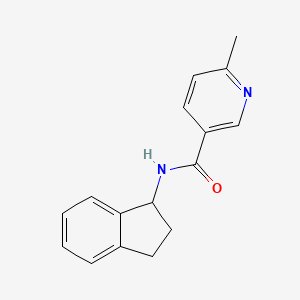
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B7458069.png)
![N-[3-(1,3-benzothiazol-2-ylamino)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B7458070.png)
